molecular formula C9H12N2O B13201530 4-(Oxolan-3-yl)pyridin-3-amine

4-(Oxolan-3-yl)pyridin-3-amine

Cat. No.: B13201530
M. Wt: 164.20 g/mol
InChI Key: BQZBEBBCPLWLKW-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amine group (-NH₂) at position 3 and an oxolane (tetrahydrofuran) moiety at position 4. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol. The oxolane group enhances solubility in polar solvents and influences interactions with biological targets, making the compound a candidate for pharmaceutical research .

The synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and oxolane-containing precursors.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-(oxolan-3-yl)pyridin-3-amine

InChI

InChI=1S/C9H12N2O/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h1,3,5,7H,2,4,6,10H2

InChI Key

BQZBEBBCPLWLKW-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=C(C=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-yl)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Variations

  • Substituent Position : Shifting the oxolane/oxan group (e.g., from pyridine-4 to pyridine-2) alters electronic density, affecting reactivity. For example, 4-(Oxan-3-yl)pyridin-2-amine exhibits distinct enzyme inhibition compared to the target compound .
  • Functional Groups : The presence of methoxy (in 4-[(Oxan-4-yl)methoxy]pyridin-3-amine) or chlorine (in 6-chloro-N-(oxan-4-yl)pyridin-3-amine) introduces polarity or electrophilicity, influencing solubility and target binding .

Biological Activity

4-(Oxolan-3-yl)pyridin-3-amine is a heterocyclic organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structure, characterized by a pyridine ring substituted with an oxolane group and an amine group, positions it as a candidate for various therapeutic applications, including anticancer and antibacterial activities.

  • Molecular Formula : C_10H_12N_2O
  • Molecular Weight : 162.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Research indicates that it may inhibit enzymes involved in cancer progression and modulate receptor activities, contributing to its therapeutic potential. The compound's oxolane and amine groups enhance its ability to form hydrogen bonds and interact with active sites on proteins, which is critical for its pharmacological effects .

Anticancer Activity

Studies suggest that this compound exhibits promising anticancer properties. It has shown potential in inhibiting the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, the compound may interfere with the signaling pathways that promote cell division and survival in cancerous cells.

Antibacterial Activity

The compound's antibacterial properties have also been explored. It has demonstrated effectiveness against several bacterial strains, including Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
N-(pyridin-4-yl)pyridin-4-aminePyridine ring without oxolaneLacks oxolane group
Pyrazolo[3,4-b]pyridinesFused pyridine ringsDifferent substituents and additional fused rings
N-Methyl-2-(pyridin-3-yloxolan-3-amine)Contains oxolane but different substitution patternUnique methyl substitution on nitrogen

The combination of an oxolane group and an amine group in this compound enhances its reactivity and biological properties compared to similar compounds.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have indicated that this compound significantly reduces cell viability in various cancer cell lines, with IC50 values comparable to known anticancer agents. This suggests its potential for further development as an anticancer drug.
  • Antibacterial Efficacy : A recent study demonstrated that this compound exhibited high antibacterial activity against E. coli, with inhibition rates reaching up to 91.95% at certain concentrations. The results indicate that modifications in the compound's structure can lead to enhanced antibacterial properties .

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